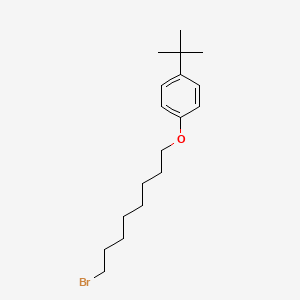

1-(8-Bromooctyloxy)-4-tert-butylbenzene

Description

1-(8-Bromooctyloxy)-4-tert-butylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a tert-butyl group at the para position and an 8-bromooctyloxy chain at the ortho position. The tert-butyl group (C(CH₃)₃) imparts steric bulk and enhances hydrophobicity, while the bromooctyloxy chain (-O-(CH₂)₈Br) provides a flexible alkyl spacer terminated with a bromine atom, enabling further functionalization via nucleophilic substitution or cross-coupling reactions.

This compound is structurally analogous to intermediates used in liquid crystal synthesis, polymer chemistry, and pharmaceutical research. The extended octyl chain distinguishes it from shorter-chain analogs, influencing its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

IUPAC Name |

1-(8-bromooctoxy)-4-tert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BrO/c1-18(2,3)16-10-12-17(13-11-16)20-15-9-7-5-4-6-8-14-19/h10-13H,4-9,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRWYMXNSQKLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(8-Bromooctyloxy)-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for several hours. The product is then purified through standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(8-Bromooctyloxy)-4-tert-butylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Scientific Research Applications

1-(8-Bromooctyloxy)-4-tert-butylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of organic electronic devices and polymers.

Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development

Mechanism of Action

The mechanism of action of 1-(8-Bromooctyloxy)-4-tert-butylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Table 1: Comparison of Bromoalkoxy-tert-butylbenzene Derivatives

Key Trends :

- Longer chains increase molecular weight and hydrophobicity, favoring applications in lipid-rich environments.

- Shorter chains (C3–C6) are prevalent in medicinal chemistry due to optimal steric and electronic profiles for receptor binding .

Substituent Variants

- 1-Bromo-4-tert-butylbenzene (CAS 3972-65-4) : Lacks the alkoxy spacer, simplifying the structure. Used in lithium-bromide exchange reactions and synthesizing boronic acids for Suzuki couplings .

- 1-Benzyloxy-4-bromobenzene (CAS 6793-92-6) : Replaces tert-butyl with benzyloxy, altering electronic properties for photochemical studies .

Reactivity Comparison:

- The bromine in this compound is more accessible for SN2 reactions than in sterically hindered analogs like 1-bromo-4-tert-butylbenzene.

- The tert-butyl group stabilizes the aromatic ring against electrophilic substitution, a feature shared across all tert-butyl-substituted derivatives .

Biological Activity

1-(8-Bromooctyloxy)-4-tert-butylbenzene is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This compound is characterized by the presence of a bromine atom linked to an octyl chain, which is further attached to a benzene ring substituted with a tert-butyl group. The unique structure of this compound allows it to exhibit diverse biological activities, making it a subject of interest for further research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with 1,8-dibromooctane in the presence of a base like potassium carbonate. The reaction is conducted in a solvent such as acetone under reflux conditions. Following the reaction, purification is achieved through standard techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of both bromine and tert-butyl groups enhances its reactivity and potential for forming stable complexes with biomolecules, which can modulate various biological processes.

Anticancer Properties

There is growing interest in the anticancer properties of halogenated organic compounds. Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells by activating specific signaling pathways. Further research is needed to explore the specific mechanisms through which this compound may exert anticancer effects.

Toxicological Profile

The toxicity profile of related compounds suggests that they may exhibit harmful effects at high concentrations. For instance, studies on tert-butylbenzene indicate potential neurotoxicity and pulmonary injury at elevated doses . Understanding the toxicological aspects of this compound is crucial for assessing its safety in potential applications.

Study on Antimicrobial Efficacy

A case study involving structurally similar brominated compounds demonstrated significant antimicrobial activity against various bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing that certain derivatives could inhibit bacterial growth effectively.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Brominated Compound A | 50 | E. coli |

| Brominated Compound B | 25 | S. aureus |

| This compound | TBD | TBD |

Note: Further research is required to determine the MIC for this compound specifically.

Toxicity Assessment Study

A toxicity assessment study on related alkylbenzenes indicated that exposure could lead to significant health risks, including respiratory issues and neurotoxicity at high doses. It was observed that compounds with longer alkyl chains tended to exhibit increased toxicity profiles.

| Compound | NOAEL (mg/kg) | Observed Effects |

|---|---|---|

| Tert-Butylbenzene | 812 | No ototoxicity |

| This compound | TBD | TBD |

Note: Specific NOAEL values for this compound have yet to be established.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(8-bromooctyloxy)-4-tert-butylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or etherification. For example, bromination of 4-tert-butylphenol derivatives using 1,8-dibromooctane in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile (60–80°C, 12–24 hours). Catalysts like NaI may enhance reactivity by generating iodide intermediates .

- Key parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly affect yield. Evidence shows yields ranging from 24% to 95% depending on optimization .

Q. Which purification techniques are most effective for isolating this compound?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for removing unreacted bromooctane or phenolic byproducts. Recrystallization from ethanol or ether/hexane mixtures improves purity (>97%) .

- Validation : Purity is confirmed via TLC (Rf ~0.5 in hexane:EtOAc 8:2) and HPLC (retention time ~12.3 min with C18 columns) .

Q. How is the compound characterized structurally, and what spectroscopic data are critical?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows tert-butyl protons at δ 1.33 (s, 9H), bromooctyloxy chain protons (δ 3.40–3.45 for OCH₂, δ 1.25–1.85 for CH₂ groups), and aromatic protons at δ 6.85–7.25 .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1) and bromine isotope patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s reactivity in cross-coupling reactions?

- Methodology : Analogs with varying bromoalkyl chain lengths (e.g., 4-bromobutoxy vs. 8-bromooctyloxy) are compared in Suzuki-Miyaura couplings. Longer chains (C8) improve solubility in non-polar solvents but may reduce reaction rates due to steric hindrance. Kinetic studies using Pd(PPh₃)₄ catalysts show optimal yields at 70°C in toluene/water biphasic systems .

- Data : Shorter chains (C4) exhibit faster coupling rates (t½ = 2 hours) but lower product stability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

- Methodology : Discrepancies between expected and observed molecular ions or splitting patterns may arise from impurities or residual solvents. Cross-validation via:

- 2D NMR (COSY, HSQC) to confirm proton-proton correlations.

- Elemental analysis to verify C/H/Br ratios.

- High-resolution MS for exact mass matching (±0.001 Da) .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodology : Tools like MarvinSketch or ACD/Labs calculate XLogP3 (~5.2) and topological polar surface area (9.2 Ų), indicating high lipophilicity and low aqueous solubility. Molecular dynamics simulations (AMBER force field) model aggregation behavior in lipid bilayers, relevant for drug delivery studies .

Q. What are the compound’s applications in designing dual-target ligands (e.g., enzyme inhibitors and receptor antagonists)?

- Case Study : The 4-tert-butylphenoxy scaffold serves as a precursor for histamine H₃ receptor antagonists and monoamine oxidase B (MAO-B) inhibitors. Functionalization at the bromooctyloxy position enables conjugation with pharmacophores targeting CNS disorders .

- Experimental Design : Radioligand binding assays (³H-labeled derivatives) and enzyme inhibition kinetics (IC₅₀ values) validate dual-target activity .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.